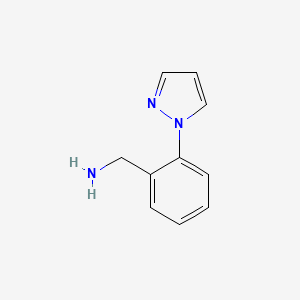

2-(1H-Pyrazol-1-yl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMJUZRSTJBVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426710 | |

| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-13-8 | |

| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(1H-Pyrazol-1-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(1H-Pyrazol-1-yl)benzylamine, a molecule of interest in medicinal chemistry and drug development. The document elucidates the structural features governing its basicity, drawing comparisons with related compounds. A detailed, field-proven protocol for the experimental determination of its acid dissociation constant (pKa) via potentiometric titration is presented, emphasizing the causality behind each procedural step. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to accurately characterize the acid-base chemistry of this compound, ensuring data integrity and reproducibility in research and development settings.

Introduction: Unveiling the Chemical Personality

This compound, with the chemical formula C10H11N3, is a bifunctional molecule incorporating both a benzylamine and a pyrazole moiety.[1][2] Understanding the basic properties of this compound is paramount for drug development professionals, as the ionization state of a molecule at physiological pH dictates its solubility, membrane permeability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a deep dive into the theoretical and practical aspects of characterizing the basicity of this intriguing molecule.

Structural Analysis and Theoretical Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine group. However, the electronic influence of the pyrazole ring and the benzyl group significantly modulates this property.

-

The Benzylamine Moiety: The Primary Driver of Basicity: The core of the basicity lies in the benzylamine structure. Aliphatic amines, such as benzylamine, are generally more basic than ammonia.[3][4][5] The benzyl group, while containing an aromatic ring, is separated from the amine by a methylene (-CH2-) group. This spatial separation prevents the lone pair of the nitrogen from being delocalized into the benzene ring through resonance, a phenomenon that significantly reduces the basicity of aromatic amines like aniline.[6][7] Therefore, the primary amine in this compound is expected to be the main proton acceptor.

-

The Pyrazole Substituent: An Electronic Modulator: Pyrazole itself is a weak base, with the pKa of its conjugate acid being approximately 2.5.[8] The presence of the pyrazole ring at the ortho position of the benzylamine will influence the basicity of the primary amine through inductive and steric effects. The pyrazole ring is an electron-withdrawing group, which will tend to decrease the electron density on the nitrogen of the benzylamine, thereby reducing its basicity.

Experimental Determination of pKa: A Validated Protocol

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds due to its simplicity and accuracy.[9][10] The following protocol is a self-validating system designed to yield a precise pKa value for this compound.

Materials and Instrumentation

-

Analyte: this compound (purity >97%)

-

Titrant: Standardized 0.1 M Hydrochloric Acid (HCl)

-

Solvent: Degassed, deionized water or a suitable co-solvent if solubility is limited.

-

Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Stir plate and magnetic stir bar

-

Temperature probe

-

Step-by-Step Experimental Workflow

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in 50 mL of the chosen solvent in a thermostatted titration vessel. Gentle stirring will aid dissolution. Rationale: An accurate weight is crucial for determining the exact concentration, and a constant temperature is necessary as pKa is temperature-dependent.

-

-

Instrument Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa of the analyte. Rationale: Accurate pH measurement is the cornerstone of this technique.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the tip of the burette into the analyte solution. Ensure the stir bar does not collide with the electrode.

-

Begin the titration by adding small, precise increments of the standardized HCl titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. The increments should be smaller near the equivalence point where the pH changes most rapidly. Rationale: A slow and steady addition of titrant ensures that the solution reaches equilibrium before each pH measurement.

-

-

Data Analysis and pKa Determination:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of inflection on the titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve. Rationale: At the half-equivalence point, the concentrations of the protonated and unprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Data Presentation

| Parameter | Value |

| Analyte Concentration | [To be determined experimentally] |

| Titrant Concentration | 0.1 M HCl |

| Titration Temperature | 25.0 ± 0.1 °C |

| Volume at Equivalence Point | [To be determined experimentally] |

| pKa | [To be determined experimentally] |

Visualization of the Acid-Base Equilibrium

The protonation of this compound can be visualized as an equilibrium between the free base and its conjugate acid.

Caption: Acid-base equilibrium of this compound.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. By understanding the interplay of its structural components, researchers can make informed predictions about its behavior in various chemical and biological environments. The provided experimental protocol offers a reliable method for the precise determination of its pKa, a critical parameter in drug design and development. The accurate characterization of this molecule's basicity is a fundamental step towards unlocking its full therapeutic potential.

References

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Simple Method for the Estimation of pKa of Amines. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]

-

Which is more basic benzylamine or p-toluidine? - Quora. [Link]

-

Why Imidazole is more basic than pyrazole? - Answers. [Link]

-

Comparison of basic strength of benzylamine and ammonia. Chemistry Stack Exchange. [Link]

-

Why benzylamine more basic than aniline? - Allen. [Link]

-

Assertion Benzylamine is more basic than aniline Reason. Vedantu. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

Sources

- 1. This compound | 449758-13-8 [chemicalbook.com]

- 2. This compound | 449758-13-8 [amp.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. qa.answers.com [qa.answers.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Why benzylamine more basic than aniline? [allen.in]

- 7. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]

- 8. One moment, please... [analytical.chem.ut.ee]

- 9. mdpi.com [mdpi.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine: Synthesis, Characterization, and Applications

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern chemical research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of innovation, particularly in drug discovery and materials science. 2-(1H-Pyrazol-1-yl)benzylamine, with CAS Number 449758-13-8, represents a compelling molecular architecture that marries the functionalities of a benzylamine moiety and a pyrazole ring.[1] This unique arrangement positions the molecule as a significant building block for more complex chemical entities.

The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is lauded for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties.[2][3][4] The benzylamine component, a primary amine attached to a benzyl group, is a common precursor in organic synthesis and is known to interact with various biological targets.[5] The ortho-substitution pattern of these two rings in this compound creates a sterically defined and electronically tuned scaffold. This arrangement is particularly interesting for its potential as a bidentate ligand in coordination chemistry, where the pyrazole and benzylamine nitrogens can chelate to a metal center, opening avenues for novel catalysts and materials.[6][7]

This guide provides an in-depth technical overview of this compound, covering its synthesis from commercially available precursors, detailed methods for its spectroscopic characterization, and an exploration of its current and potential applications for researchers in drug development and materials science.

PART 1: Chemical Structure and Physicochemical Properties

The core structure consists of a pyrazole ring linked via its N1 position to a benzene ring at the C2 position, which in turn bears an aminomethyl (-CH₂NH₂) group. This specific linkage dictates the spatial relationship between the two key nitrogen atoms, which is crucial for its function as a chelating ligand.

| Property | Value | Source(s) |

| CAS Number | 449758-13-8 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 8.48 ± 0.10 | [1] |

| Appearance | Viscous light yellow liquid | [1] |

PART 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-fluorobenzonitrile. This common pathway involves an initial nucleophilic aromatic substitution to form the pyrazole-benzonitrile intermediate, followed by the chemical reduction of the nitrile group to the primary amine.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

This protocol describes a generalized, lab-scale synthesis. Researchers should perform their own reaction monitoring (e.g., via TLC or LC-MS) to optimize reaction times and conditions.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate) [8][9]

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-pyrazole (1.0 eq.), 2-fluorobenzonitrile (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of pyrazole).

-

Causality Insight: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction. K₂CO₃ is a cost-effective base used to deprotonate the pyrazole, generating the nucleophile required to displace the fluoride.

-

-

Reaction: Heat the reaction mixture to 140 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate of the product should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2-(1H-pyrazol-1-yl)benzonitrile as a solid.

Step 2: Reduction to this compound

-

Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add a solution of the intermediate 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise.

-

Causality Insight: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[10] The reaction is highly exothermic and generates hydrogen gas, necessitating slow, portion-wise addition at reduced temperature for safety and control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux. Monitor the reaction by TLC until the nitrile starting material is consumed.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

-

Trustworthiness: This specific quenching procedure is a standard and reliable method to safely neutralize excess LiAlH₄ and precipitate the aluminum salts, making the subsequent filtration and product isolation much cleaner and more efficient.

-

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product, this compound.

PART 3: Spectroscopic Characterization

Structural confirmation of the synthesized this compound is critical. The following are the expected spectroscopic features based on its constituent parts.

Expected ¹H and ¹³C NMR Data

NMR spectroscopy provides the most definitive structural information. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.[11][12]

| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ (Amine) | 1.5 - 2.5 | Broad singlet |

| -CH₂- (Methylene) | ~ 4.0 | Singlet |

| Pyrazole H4 | ~ 6.4 | Triplet (t) |

| Aromatic H (Phenyl) | 7.2 - 7.8 | Multiplet (m) |

| Pyrazole H3 | ~ 7.6 | Doublet (d) |

| Pyrazole H5 | ~ 7.9 | Doublet (d) |

| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂- (Methylene) | ~ 45 |

| Pyrazole C4 | ~ 107 |

| Aromatic C (Phenyl) | 124 - 142 |

| Pyrazole C5 | ~ 128 |

| Pyrazole C3 | ~ 141 |

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine) | 3300 - 3400 | Two medium bands (asymmetric & symmetric) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp bands |

| C-N Stretch | 1020 - 1250 | Medium |

Reference data for benzylamine N-H stretches can be found in sources like the NIST Chemistry WebBook.[5][13]

Expected Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Molecular Ion [M+H]⁺: m/z = 174.10

-

Key Fragmentation Pattern: A primary fragmentation would be the loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂), leading to a prominent fragment corresponding to the 2-(1H-pyrazol-1-yl)benzyl cation.

PART 4: Applications and Research Directions

The unique structure of this compound makes it a valuable scaffold for two primary areas of research: coordination chemistry and medicinal chemistry.

Bidentate Ligand in Coordination Chemistry

The ortho-positioning of the pyrazole N2 and the benzylamine nitrogen creates an ideal N,N-bidentate chelating ligand. This geometry allows for the formation of stable five-membered chelate rings with a variety of transition metal ions (e.g., Cu(II), Ni(II), Pd(II), Zn(II)).[6][14][15]

Caption: Chelation of a metal center by the bidentate ligand.

These metal complexes have potential applications in:

-

Homogeneous Catalysis: The defined coordination sphere can be tuned for catalytic cycles such as cross-coupling reactions or hydrogenations.

-

Materials Science: Formation of coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or photophysical properties.[14]

-

Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes or developing metal-based therapeutic agents.

Scaffold in Medicinal Chemistry

The pyrazole core is a prolific scaffold in drug design.[2][4] Derivatives of pyrazole are known to exhibit a wide range of biological activities, and this compound serves as an excellent starting point for generating libraries of new chemical entities. Potential therapeutic areas include:

-

Oncology: Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[2]

-

Neuroscience: The structural similarity of the benzylamine portion to neurotransmitters like phenethylamine suggests potential activity at neuroreceptors. Furthermore, pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters and a target for treating depression and Parkinson's disease.[3][16]

-

Anti-inflammatory Agents: Pyrazole-containing drugs like Celecoxib are potent anti-inflammatory agents. The this compound scaffold can be elaborated to explore new non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward two-step synthesis from common starting materials makes it highly accessible for research and development. The combination of a proven pharmacophore (pyrazole) with a reactive handle and chelating group (benzylamine) provides a rich foundation for creating novel coordination complexes and biologically active molecules. This guide has outlined the fundamental chemical principles, a robust synthetic protocol, and the key characterization data required to work with this compound, empowering researchers to harness its full potential in the pursuit of new scientific frontiers.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Inam, M., et al. (2022).

- Yuan, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279.

- El-Sayed, I. E., et al. (2022). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. Egyptian Journal of Chemistry, 65(132), 1-13.

- Faria, J. V., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198.

-

PubChem. (n.d.). 2-(1H-pyrazol-1-yl)benzonitrile. PubChem Compound Summary for CID 7164558. Retrieved from [Link]

- Bansal, R. K., & Kumar, P. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 9(4), 237-253.

- Opris, D., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(19), 6667.

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Retrieved from [Link]

- Guchhait, G., & Madaan, A. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 30, 115936.

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Ivy Fine Chemicals. (n.d.). 2-(1H-PYRAZOL-1-YL)BENZONITRILE [CAS 25775-03-5]. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Retrieved from [Link]

-

ResearchGate. (2022). The Coordination Chemistry of Pyrazole-Derived Ligands. Retrieved from [Link]

- Chowdhury, D., et al. (2024). Gram-scale synthesis of benzylamine from benzonitrile. Chemistry – An Asian Journal.

- Ahmad, I., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(10), 2329.

- Chen, G., et al. (2023). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Green Chemistry, 25(16), 6439-6445.

-

Semantic Scholar. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. Retrieved from [Link]

- El Ghozlani, M., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry, 46(8), 3698-3710.

-

Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 449758-13-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylamine [webbook.nist.gov]

- 6. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(1H-pyrazol-1-yl)benzonitrile | C10H7N3 | CID 7164558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ivychem.com [ivychem.com]

- 10. researchgate.net [researchgate.net]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(1H-Pyrazol-1-yl)benzylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(1H-Pyrazol-1-yl)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two core transformations: the N-arylation of pyrazole with a suitable benzonitrile derivative, followed by the reduction of the nitrile functionality. This document delves into the mechanistic underpinnings of these reactions, offers a comparative analysis of viable synthetic routes, and provides detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and data interpretation are discussed to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction

The fusion of pyrazole and benzylamine moieties in the form of this compound creates a molecular scaffold of significant interest in the pharmaceutical industry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. The benzylamine component provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships in drug candidates.

The synthesis of this bifunctional molecule requires a strategic approach to ensure high yields and purity. This guide will focus on a logical and widely applicable two-step synthesis, beginning with the formation of the carbon-nitrogen bond between the pyrazole and the phenyl ring, followed by the transformation of a nitrile group into a primary amine.

Overall Synthetic Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-(1H-pyrazol-1-yl)benzonitrile. This is typically achieved through a cross-coupling reaction. The second step is the reduction of the nitrile group to the desired benzylamine.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile via Ullmann Condensation

The formation of the C-N bond between the pyrazole and the phenyl ring is a critical step. While several cross-coupling methodologies exist, such as the Buchwald-Hartwig amination, the Ullmann condensation is a classical and highly effective method for this particular transformation.[1] The Ullmann reaction involves a copper-catalyzed nucleophilic aromatic substitution.

Mechanistic Insights

The Ullmann condensation typically proceeds through a Cu(I) catalytic cycle. The reaction is believed to initiate with the coordination of the copper catalyst to the aryl halide. The pyrazole anion, formed in situ by a base, then displaces the halide in a nucleophilic substitution. The use of a polar, high-boiling solvent is often necessary to achieve reasonable reaction rates.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is based on established procedures for the N-arylation of pyrazoles with aryl halides.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Pyrazole | C₃H₄N₂ | 68.08 | 10.0 | 1.0 |

| 2-Fluorobenzonitrile | C₇H₄FN | 121.12 | 11.0 | 1.1 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 1.0 | 0.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (0.68 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dimethylformamide (DMF, 20 mL) via syringe.

-

Add 2-fluorobenzonitrile (1.33 g, 11.0 mmol) to the suspension.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1H-pyrazol-1-yl)benzonitrile as a solid.

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

The reduction of the nitrile group to a primary amine is a common transformation in organic synthesis. Two highly effective methods for this conversion are catalytic hydrogenation and reduction with a metal hydride, such as lithium aluminum hydride (LAH).

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a "green" and efficient method that often provides high yields of the desired amine with minimal side products. Raney Nickel is a particularly active catalyst for nitrile reduction.[2]

Mechanistic Insights:

The hydrogenation of a nitrile over a metal catalyst involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. The nitrile adsorbs onto the catalyst surface, and the reaction proceeds through an imine intermediate, which is further reduced to the primary amine.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |

| 2-(1H-Pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | 169.18 | 5.0 |

| Raney Nickel (slurry in water) | Ni | 58.69 | ~0.5 g |

| Methanol | CH₄O | 32.04 | - |

| Ammonia (7N solution in Methanol) | NH₃ | 17.03 | - |

| Hydrogen Gas (H₂) | H₂ | 2.02 | - |

Procedure:

-

Prepare the Raney Nickel catalyst by washing the commercially available slurry with distilled water and then with methanol to remove any residual alkali.[2]

-

In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(1H-pyrazol-1-yl)benzonitrile (0.85 g, 5.0 mmol) and methanolic ammonia (20 mL of a 7N solution).

-

Carefully add the prepared Raney Nickel catalyst (~0.5 g) to the solution.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Heat the reaction mixture to 40-50 °C and shake vigorously for 4-8 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet at all times.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to a hydrochloride salt.

Method B: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[1][3] This method is particularly useful when catalytic hydrogenation is not feasible or gives poor results.

Mechanistic Insights:

The reduction of a nitrile with LAH involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further hydride additions and subsequent workup with water to protonate the resulting amine.

Experimental Protocol: LAH Reduction

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(1H-Pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | 169.18 | 5.0 | 1.0 |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 7.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

| Water | H₂O | 18.02 | - | - |

| 15% Sodium Hydroxide Solution | NaOH | 40.00 | - | - |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LAH (0.28 g, 7.5 mmol) in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(1H-pyrazol-1-yl)benzonitrile (0.85 g, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:

-

Water (0.3 mL)

-

15% aqueous sodium hydroxide solution (0.3 mL)

-

Water (0.9 mL)

-

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite and wash the precipitate thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product as described in Method A.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving an initial Ullmann condensation to form the key benzonitrile intermediate, followed by reduction of the nitrile. Both catalytic hydrogenation with Raney Nickel and chemical reduction with LAH are effective methods for the final step, with the choice depending on available equipment, scale, and safety considerations. The protocols detailed in this guide have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important molecular scaffold in a research and development setting.

References

- Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0181]

- Organic Synthesis, Nitrile to Amine (LiAlH4 or LAH reduction). [Link: https://www.organic-synthesis.org/protective-groups/reductions/nitrile-amine-lialh4-lah-reduction.html]

- Organic Syntheses, Coll. Vol. 9, p.690 (1998); Vol. 72, p.18 (1995). [Link: http://www.orgsyn.org/demo.aspx?prep=CV9P0690]

- Ullmann Reaction - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Industrial & Engineering Chemistry Research, 38(9), 3417-3421. [Link: https://www.researchgate.

- Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. J. Chem. Eng. Process Technol., 7(4), 1-7. [Link: https://www.primescholars.com/articles/selective-blockage-of-the-catalyst-active-sites-for-the-hydrogenation-of-various-functional-groups-over-raney-nickel-and-nickel.pdf]

- Supporting information 1. Materials and Methods. Green Chemistry, 17, 3959-3965. [Link: https://www.rsc.

Sources

Introduction to the Pyrazole-Benzylamine Scaffold

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a representative synthetic pathway, and its applications as a key intermediate for developing novel therapeutics. The pyrazole moiety, a privileged scaffold in modern pharmacology, imparts unique electronic and steric properties, making this compound a valuable starting point for targeting a range of biological systems, including enzymes and receptors involved in oncology, inflammation, and neurological disorders. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that has become an increasingly important motif in drug discovery.[1] Its unique physicochemical properties allow it to serve as a metabolically stable bioisosteric replacement for other aromatic systems, enhancing pharmacokinetic profiles.[1][2] The pyrazole nucleus can function as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling critical interactions within the active sites of biological targets like enzymes and receptors.[1]

When coupled with a benzylamine framework, the resulting scaffold presents a versatile platform for chemical elaboration. The aminomethyl group provides a key vector for derivatization or for direct interaction with target proteins, such as the hydrogen bonding observed with Asp572, Gly601, and Ala573 in the S1 pocket of Factor Xa inhibitors bearing a similar core.[1] this compound, with its specific ortho-substitution pattern, offers a distinct spatial arrangement of these functional groups, making it a compelling intermediate for structure-activity relationship (SAR) studies in various therapeutic programs.[3]

Core Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 449758-13-8 | [4][5] |

| Molecular Formula | C₁₀H₁₁N₃ | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| IUPAC Name | (2-(1H-pyrazol-1-yl)phenyl)methanamine | |

| Boiling Point | 100 °C | [5] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Synthesis and Purification Protocol

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation. A representative synthesis for this compound can be conceptualized starting from 2-fluorobenzonitrile.

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the pyrazole ring via nucleophilic aromatic substitution, and second, the reduction of the nitrile to the primary amine.

Caption: Representative synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-fluorobenzonitrile.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile (Intermediate)

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to this compound (Final Product)

-

Carefully dissolve the crude 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF to the reaction mixture. Causality Note: LiAlH₄ is a powerful reducing agent necessary for converting the stable nitrile group to a primary amine. The slow addition at 0 °C is crucial to control the highly exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly effective.

-

Validation: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product as a solid or oil. Purity is confirmed by HPLC and identity is confirmed by ¹H NMR and MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. Its utility stems from the proven success of the pyrazole core in a wide range of approved drugs.[1]

Role as a Privileged Scaffold

The pyrazole ring is present in over 50 FDA-approved medicines, targeting conditions from cancer to inflammation and erectile dysfunction.[1] Its success is attributed to its ability to engage in multiple, favorable interactions with protein targets.

Caption: Key drug-target interactions enabled by the pyrazole-benzylamine scaffold.

Therapeutic Areas of Interest

-

Oncology: Pyrazole derivatives are core components of numerous kinase inhibitors, such as Zanubrutinib, an inhibitor of Bruton's tyrosine kinase.[2] The benzylamine portion can be functionalized to target specific pockets in the kinase domain.[6] Furthermore, some N-(1-benzyl-pyrazol-4-yl)benzamides have shown potent antiproliferative activity by modulating autophagy pathways.[7][8]

-

Inflammation and Immunology: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole ring. Pyrazole derivatives have shown potential as inhibitors of various inflammatory mediators, including TNF-α and IL-6.[9] The structure of this compound makes it an ideal precursor for synthesizing novel anti-inflammatory agents.[10]

-

Neuroscience: Pyrazole-containing compounds have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders.[9][11] The benzylamine moiety is a classic pharmacophore for MAO substrates and inhibitors, suggesting that this compound could serve as a starting point for novel CNS-active agents.

Analytical Characterization Protocol

To ensure the quality and purity of synthesized this compound, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient Elution:

-

Start at 5% Solvent B.

-

Ramp to 95% Solvent B over 10 minutes.

-

Hold at 95% Solvent B for 2 minutes.

-

Return to 5% Solvent B over 1 minute.

-

Re-equilibrate for 2 minutes.

-

Causality Note: A gradient is used to ensure that both polar impurities and the less polar product are eluted efficiently from the C18 column, providing a comprehensive purity profile.

-

-

Detection: Monitor at wavelengths of 214 nm and 254 nm.

-

Data Analysis: Integrate the peak area of the main product and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Peaks corresponding to aromatic protons (benzyl and pyrazole rings), a singlet for the CH₂ group, and a broad singlet for the NH₂ protons. | Structural Confirmation |

| LC-MS | A major peak in the chromatogram with a corresponding mass of 174.1 [M+H]⁺. | Identity and Purity |

| HPLC | Purity ≥ 95% (typical for research-grade material). | Quantitative Purity |

Safety, Handling, and Storage

As a primary amine and a novel chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Benzylamine itself is a colorless liquid with a strong ammonia-like odor.[12]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator at 2–8 °C to prevent degradation.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS No. 449758-13-8) is a strategically important chemical building block for modern drug discovery. Its structure combines the proven pharmacological utility of the pyrazole nucleus with the versatile reactivity of a primary benzylamine. This guide has provided a technical framework for its identification, synthesis, analysis, and potential applications. By leveraging the principles of medicinal chemistry and established synthetic protocols, researchers can effectively utilize this compound to develop novel molecular entities targeting a broad spectrum of diseases, thereby continuing the legacy of pyrazole as a truly privileged scaffold in pharmaceutical science.

References

-

Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

2a biotech. 4-(1H-PYRAZOL-1-YL)BENZYLAMINE. [Link]

-

Capriati, L., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

- Google Patents.

-

RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]

-

Wright, D. L., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]

-

Yurttaş, L., et al. (2014). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry. [Link]

-

Wikipedia. Monoamine oxidase B. [Link]

-

ResearchGate. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. [Link]

-

National Institutes of Health. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]

-

Alam, M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

PubChem. N-[5-{[(4P)-4-{4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}pyrimidin-2-yl]amino}. [Link]

-

PubChem. Benzylamine. [Link]

-

Asati, V., & Mahapatra, D. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Pharmaceutical Design. [Link]

-

ResearchGate. Synthesis of 2-benzylthiopyrimidinyl pyrazole analogs and their antimicrobial activities. [Link]rimidinyl_pyrazole_analogs_and_their_antimicrobial_activities)

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 449758-13-8 [chemicalbook.com]

- 5. This compound | 449758-13-8 [amp.chemicalbook.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 12. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(1H-Pyrazol-1-yl)benzylamine IUPAC name

An In-depth Technical Guide to (2-(1H-Pyrazol-1-yl)phenyl)methanamine

Executive Summary

(2-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional organic molecule that serves as a highly valuable building block for drug discovery and materials science. It integrates two key chemical motifs onto a benzene core: the 1H-pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, and a benzylamine group, which provides a versatile synthetic handle for further molecular elaboration.[1][2][3] The specific ortho-substitution pattern of these groups creates a unique three-dimensional architecture, making it an attractive starting point for the design of targeted therapeutics, particularly kinase inhibitors, and specialized ligands for coordination chemistry. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol with mechanistic insights, detailed analytical characterization methods, and a discussion of its potential applications, grounded in established chemical principles and safety protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a compound is the foundation of all scientific research. The nomenclature and key identifiers for this molecule are standardized to ensure universal recognition and accurate data retrieval.

IUPAC Name and Chemical Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2-(1H-pyrazol-1-yl)phenyl)methanamine .[4] It is also commonly referred to by several synonyms.[4]

| Identifier | Value |

| IUPAC Name | (2-(1H-Pyrazol-1-yl)phenyl)methanamine |

| Common Name | 2-(1H-Pyrazol-1-yl)benzylamine |

| CAS Number | 449758-13-8[4][5] |

| Molecular Formula | C₁₀H₁₁N₃[4][5] |

| Molecular Weight | 173.21 g/mol [4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=N2 |

| InChI Key | AVKMXPDYQVKSFF-UHFFFAOYSA-N[6] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for similar aromatic amines |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |

| Boiling Point | ~100 °C (Predicted, likely at reduced pressure) | [4] |

| Storage | Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) | [4] |

The Pyrazole-Benzylamine Scaffold: A Privileged Motif in Drug Discovery

The structure of (2-(1H-pyrazol-1-yl)phenyl)methanamine is not a random assortment of atoms; it is a deliberate combination of functional groups that are highly valued in medicinal chemistry.

The Role of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide range of biological targets, leading to numerous approved drugs.[1][3]

-

Bioisosteric Replacement: The pyrazole ring often serves as a bioisostere for a phenyl ring, improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[3]

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Proven Therapeutic Relevance: The pyrazole nucleus is central to blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor for erectile dysfunction), highlighting its versatility and success in drug development.[1]

The Benzylamine Functional Group

The primary amine of the benzylamine moiety is a critical functional group that provides a point for synthetic diversification.[2]

-

Synthetic Versatility: It readily undergoes a wide range of reactions, including amide bond formation, sulfonylation, reductive amination, and alkylation, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Pharmacophore Element: The amine can be protonated at physiological pH, forming a positively charged ammonium ion. This allows it to form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's binding pocket, a common feature in many enzyme inhibitors.

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is crucial for the practical application of any chemical building block. We propose a modern, two-step synthetic route based on a palladium-catalyzed Buchwald-Hartwig amination followed by a standard nitrile reduction.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into commercially available starting materials. The primary disconnection is at the C-N bond between the benzene and pyrazole rings, followed by the conversion of the aminomethyl group back to a nitrile, a common and stable precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol employs modern organometallic chemistry, which offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation.

Step 1: Buchwald-Hartwig N-Arylation of Pyrazole with 2-Fluorobenzonitrile

-

Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole (1.1 eq), 2-fluorobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(1H-pyrazol-1-yl)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

-

Reactor Setup: To a round-bottom flask under an argon atmosphere, dissolve the 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LAH, ~2.0 eq) in THF.

-

Causality Note: LAH is a powerful reducing agent necessary for nitrile reduction. The slow addition at 0 °C is critical to control the highly exothermic reaction.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quenching (Fieser Workup): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is self-validating as it produces a granular precipitate of aluminum salts that is easily filtered.

-

Purification: Stir the resulting slurry for 30 minutes, then filter. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield (2-(1H-pyrazol-1-yl)phenyl)methanamine. Further purification via recrystallization or chromatography may be performed if necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

Caption: A standard workflow for analytical characterization.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (Benzene Ring): Multiplets between δ 7.2-7.8 ppm (4H).

-

Pyrazole Protons: Three distinct signals, likely a doublet, a triplet, and a doublet, between δ 6.5-8.0 ppm (3H).

-

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm (2H).

-

Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (2H), which is D₂O exchangeable.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the 10 distinct carbons of the aromatic rings and the aliphatic methylene carbon (~45 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement. For C₁₀H₁₁N₃, the expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 174.1026.

Chromatographic Purity Assessment

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing purity.

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector set to 254 nm.

-

-

Acceptance Criterion: For use in drug discovery, a purity of ≥95% is typically required.

Reactivity and Applications in Medicinal Chemistry

The true value of this molecule lies in its potential as a starting point for more complex structures.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The pyrazole ring of this molecule is perfectly suited for this role. The ortho-disposed benzylamine provides a vector pointing towards the solvent-exposed region, ideal for adding substituents that can enhance potency and selectivity.

Caption: Conceptual binding mode in a generic kinase active site.

Analogues and Structure-Activity Relationships (SAR)

The positional isomers of this compound, such as 3-(1H-pyrazol-1-yl)benzylamine[7] and 4-(1H-pyrazol-1-yl)benzylamine[6][8], are also commercially available or synthetically accessible. A comparative study of these isomers is a foundational step in any SAR campaign. The ortho-isomer's constrained geometry may pre-organize the molecule for binding to specific targets, potentially offering higher affinity or selectivity compared to the more flexible meta and para isomers.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its hazards can be inferred from the benzylamine and substituted pyrazole structural components.[2]

Hazard Identification

Based on analogues, the compound should be treated as:

-

Corrosive: Causes severe skin burns and eye damage.[9]

-

Harmful: Harmful if swallowed or in contact with skin.

-

Irritant: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation.[10][11] Eyewash stations and safety showers must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[10]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator at 2-8 °C.[4][10] Store away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

SAFETY DATA SHEET - Catapharm. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Dovepress. Available at: [Link]

-

Benzylamine - Wikipedia. Available at: [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. Available at: [Link]

-

Monoamine oxidase B - Wikipedia. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles - SRJCHEM. Available at: [Link]

-

(4-(1H-Pyrazol-1-yl)phenyl)methanamine - Pharmaffiliates. Available at: [Link]

-

Synthesis of New Pyrazole Derivatives from Benzylidenemalononitrile - ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety - European Journal of Chemistry. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Available at: [Link]

-

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile - PubChemLite. Available at: [Link]

-

4-pyrazol-1-yl-benzylamine (C10H11N3) - PubChemLite. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 449758-13-8 [amp.chemicalbook.com]

- 5. This compound | 449758-13-8 [chemicalbook.com]

- 6. PubChemLite - 4-pyrazol-1-yl-benzylamine (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 2-(1H-Pyrazol-1-yl)benzylamine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-1-yl)benzylamine, a heterocyclic compound of significant interest in medicinal chemistry. While the direct discovery and dedicated biological evaluation of this specific molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active agents. This guide, therefore, presents a scientifically grounded pathway to its synthesis, detailed characterization, and explores its potential as a valuable scaffold in drug discovery. By examining the rich chemistry of the pyrazole nucleus and the benzylamine moiety, we delineate the rationale behind its design and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising chemical entity.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2]

The incorporation of a benzylamine substituent introduces an additional layer of functionality. The amino group can serve as a key pharmacophoric feature, participating in crucial interactions with protein residues, while the benzyl group provides a lipophilic handle that can be tailored to optimize pharmacokinetic and pharmacodynamic properties. The ortho-substitution pattern of this compound creates a specific spatial arrangement of the pyrazole and benzylamine moieties, which can be critical for selective binding to target proteins.

This guide will first detail a robust and reproducible synthetic route to this compound, starting from commercially available precursors. Subsequently, a thorough characterization of the molecule using modern analytical techniques will be presented. Finally, based on the known biological activities of structurally related pyrazole derivatives, we will explore the potential therapeutic applications of this compound, providing a rationale for its further investigation in drug discovery programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an Ullmann-type N-arylation followed by the reduction of a nitrile functionality. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

The initial step involves the N-arylation of pyrazole with 2-fluorobenzonitrile. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a well-established method for the formation of C-N bonds and is particularly suitable for the synthesis of N-aryl heterocycles.[3] L-proline can be used as a ligand to promote this type of coupling reaction.[4]

Reaction Scheme:

Caption: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of the key intermediate is provided below.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzonitrile

| Step | Procedure |

| 1. | To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 2-fluorobenzonitrile (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq). |

| 2. | Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. |

| 3. | Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe. |

| 4. | Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 5. | Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. |

| 6. | Extract the aqueous layer with ethyl acetate (3 x). |

| 7. | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 8. | Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)benzonitrile as a solid. |

Step 2: Reduction of 2-(1H-Pyrazol-1-yl)benzonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5] Various catalysts, such as Raney nickel or palladium on carbon, can be employed.[5] Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH4) or diisopropylaminoborane can also be effective.[1][6]

Reaction Scheme:

Caption: Reduction to this compound.

Experimental Protocol:

The following protocol details the catalytic hydrogenation of the nitrile intermediate.

Protocol 2: Synthesis of this compound

| Step | Procedure |

| 1. | To a high-pressure hydrogenation vessel, add 2-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) and a slurry of Raney nickel (approx. 10% w/w) in ethanol saturated with ammonia. |

| 2. | Seal the vessel and purge with hydrogen gas several times. |

| 3. | Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours. |

| 4. | Monitor the reaction by TLC or LC-MS until the starting material is consumed. |

| 5. | Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst. |

| 6. | Wash the Celite® pad with ethanol. |

| 7. | Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary. |

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for this compound and its synthetic intermediate.

Table 1: Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Expected MS (ESI+) m/z |

| 2-(1H-Pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | 169.18 | 8.0-7.5 (m, 5H, Ar-H), 7.8 (d, 1H, pyrazole-H), 6.5 (t, 1H, pyrazole-H) | 142.1, 139.8, 134.2, 133.5, 130.1, 128.9, 127.6, 117.5, 111.8, 107.9 | 170.1 [M+H]⁺ |

| This compound | C₁₀H₁₁N₃ | 173.22 | 7.9-7.1 (m, 5H, Ar-H), 7.7 (d, 1H, pyrazole-H), 6.4 (t, 1H, pyrazole-H), 4.0 (s, 2H, CH₂), 1.8 (br s, 2H, NH₂) | 141.5, 140.2, 138.9, 129.8, 128.7, 128.1, 127.5, 122.3, 106.9, 44.2 | 174.1 [M+H]⁺ |

Potential Therapeutic Applications in Drug Discovery

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone. The benzylamine portion can extend into the solvent-exposed region or bind to other pockets within the ATP-binding site, contributing to both potency and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

Monoamine Oxidase (MAO) Inhibition

Certain pyrazoline derivatives, which are structurally related to pyrazoles, are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[7] MAO-B inhibitors are used in the treatment of Parkinson's disease. The structural features of this compound, particularly the benzylamine moiety, bear resemblance to known MAO substrates and inhibitors, suggesting a potential role in neurodegenerative disorders.

Antimicrobial Activity